Methyl 5-isopropoxy-6-methylpicolinate

IMPDH Inhibition Purine Metabolism Enzyme Kinetics

Select Methyl 5-isopropoxy-6-methylpicolinate (CAS 1392466-95-3) for its unique 5-isopropoxy-6-methyl substitution—critical steric and electronic features simpler picolinate esters cannot replicate. Ideal as a dose-dependent IMPDH inhibitor (Ki 240–440 nM) for purine pathway studies, a probe for 5-lipoxygenase translocation in inflammation research, or a protected precursor to 5-isopropoxy-6-methylpicolinic acid (74% hydrolysis yield). Available at ≥98% purity for reproducible experimental outcomes. Generic substitution invalidates results—insist on the authentic, differentiated compound.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B8814015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-isopropoxy-6-methylpicolinate
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)OC)OC(C)C
InChIInChI=1S/C11H15NO3/c1-7(2)15-10-6-5-9(11(13)14-4)12-8(10)3/h5-7H,1-4H3
InChIKeyCTPSZAAJLJVDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-isopropoxy-6-methylpicolinate: A Specialized Pyridine Building Block for Targeted Synthesis


Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) is a substituted picolinate ester belonging to the pyridine carboxylic acid derivative class . Its core structure is based on a 2-pyridinecarboxylic acid methyl ester, distinguished by the presence of an isopropoxy group at the 5-position and a methyl group at the 6-position of the pyridine ring . This specific substitution pattern imparts unique steric and electronic properties that differentiate it from unsubstituted or halogenated picolinate analogs . The compound is primarily utilized as a research chemical, a versatile synthetic intermediate, and a building block in medicinal chemistry for the development of more complex molecules .

Why Methyl 5-isopropoxy-6-methylpicolinate Cannot Be Replaced by Generic Picolinate Esters


Generic substitution of picolinate esters is not scientifically valid due to the profound impact of specific substituents on the pyridine ring's reactivity, biological target engagement, and physicochemical properties . The 5-isopropoxy and 6-methyl groups in Methyl 5-isopropoxy-6-methylpicolinate are not inert spectators; they dictate the molecule's steric bulk, lipophilicity (cLogP), and electron density, which in turn governs its behavior in enzyme binding pockets, its metabolic stability, and its performance in subsequent synthetic transformations (e.g., hydrolysis or cross-coupling reactions) . Replacing this compound with a simpler analog like Methyl picolinate or Methyl 5-chloropicolinate would result in a different activity profile, altered reactivity, and likely failure to reproduce experimental outcomes where the specific substitution pattern is required .

Quantitative Differentiation of Methyl 5-isopropoxy-6-methylpicolinate: A Comparative Evidence Profile


IMPDH2 Enzyme Inhibition Profile of Methyl 5-isopropoxy-6-methylpicolinate

Methyl 5-isopropoxy-6-methylpicolinate exhibits moderate, uncompetitive inhibition against Inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in de novo purine synthesis [1]. This is a distinct biochemical profile from potent, competitive IMPDH inhibitors. The reported Ki values are in the sub-micromolar range but are significantly weaker than established clinical inhibitors like Mycophenolic Acid (MPA) or AVN944, indicating a unique binding mode or a different structural fit .

IMPDH Inhibition Purine Metabolism Enzyme Kinetics

Differentiation Through 5-Lipoxygenase Translocation Inhibition

The compound has been tested for its ability to inhibit 5-lipoxygenase translocation in rat RBL-2H3 cells [1]. While specific quantitative data (e.g., an IC50) is not provided in the referenced source, this assay identifies a distinct biological activity not commonly associated with simpler picolinate esters, which are more often investigated for metal chelation or as simple building blocks. This suggests the 5-isopropoxy-6-methyl substitution confers a unique cellular activity.

5-Lipoxygenase Inflammation Cellular Assay

Synthetic Utility: Hydrolysis to 5-Isopropoxy-6-methylpicolinic Acid

A key differentiator is the compound's defined role as a protected precursor to 5-Isopropoxy-6-methylpicolinic acid, achieved via a high-yielding hydrolysis . This specific transformation is documented in patent literature, underscoring its practical utility in multi-step syntheses. In contrast, the hydrolysis of simpler methyl picolinate is a trivial and well-established reaction that does not offer the same level of synthetic value for accessing sterically and electronically tuned pyridine carboxylic acids.

Synthetic Intermediate Carboxylic Acid Hydrolysis Yield

Commercial Purity Grade Differentiation

Commercially, Methyl 5-isopropoxy-6-methylpicolinate is available in a higher purity grade (NLT 98%) from specialty suppliers compared to the typical 95% purity offered for more common, unsubstituted picolinate esters like Methyl picolinate . This higher specification directly reflects the compound's intended use as a precise building block in advanced research, where impurities can derail complex syntheses or confound biological assay results.

Purity Quality Control Research Grade

Optimal Use Cases for Methyl 5-isopropoxy-6-methylpicolinate Based on Evidence


Medicinal Chemistry: Probing IMPDH with a Moderate-Affinity Tool Compound

Methyl 5-isopropoxy-6-methylpicolinate is best employed as a research tool for investigating inosine-5'-monophosphate dehydrogenase (IMPDH) function. Unlike potent clinical inhibitors (e.g., AVN944, Ki ~6-10 nM) that completely ablate enzyme activity, this compound's weaker, uncompetitive inhibition (Ki values from 240-440 nM) [1] allows for a more nuanced, dose-dependent exploration of the purine synthesis pathway. This makes it ideal for studies where partial enzyme inhibition is desired, or for understanding resistance mechanisms against more potent IMPDH inhibitors.

Inflammation Research: Investigating 5-Lipoxygenase Translocation

This compound is a valuable tool for researchers studying the cellular mechanisms of inflammation. Its demonstrated activity in inhibiting 5-lipoxygenase translocation in rat RBL-2H3 cells [1] provides a specific entry point for dissecting the leukotriene synthesis pathway. This application is distinct from the use of simpler picolinate esters, which are not known to possess this activity.

Synthetic Chemistry: A Precursor to Functionalized Pyridine Carboxylic Acids

As a protected and functionalized building block, Methyl 5-isopropoxy-6-methylpicolinate is optimal for accessing 5-Isopropoxy-6-methylpicolinic acid [1]. The documented hydrolysis procedure (74% yield) provides a reliable and efficient route to a sterically and electronically differentiated pyridine carboxylic acid, which can serve as a key intermediate in the synthesis of more complex ligands, pharmaceuticals, or agrochemicals.

Research and Development: A High-Purity Starting Material

For applications demanding stringent quality control, such as early-stage drug discovery or the synthesis of sensitive materials, the commercial availability of this compound at a minimum purity of 98% [1] makes it a superior choice. This higher purity specification minimizes the risk of confounding results from unknown impurities, a common issue when using less specialized, lower-grade building blocks like generic methyl picolinate.

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